N-(2-methoxyphenyl)-4-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of quinoline and sulfonamide groups in the molecule suggests that it may exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the sulfonamide group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinone derivatives, while nucleophilic substitution can result in various sulfonamide derivatives .
Scientific Research Applications
N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions can disrupt cellular processes and lead to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Sulfonamide Derivatives: Compounds like sulfamethoxazole, which is used as an antibiotic.
Uniqueness
N-[(2-HYDROXY-7-METHYLQUINOLIN-3-YL)METHYL]-N-(2-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combined quinoline and sulfonamide structure, which may confer a broader range of biological activities compared to compounds with only one of these functional groups .
Properties
Molecular Formula |
C25H24N2O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C25H24N2O4S/c1-17-9-12-21(13-10-17)32(29,30)27(23-6-4-5-7-24(23)31-3)16-20-15-19-11-8-18(2)14-22(19)26-25(20)28/h4-15H,16H2,1-3H3,(H,26,28) |
InChI Key |
ROLQRELERKKPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.